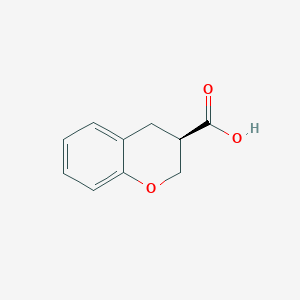(R)-Chroman-3-carboxylic acid
CAS No.: 1260609-71-9
Cat. No.: VC8063575
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260609-71-9 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | (3R)-3,4-dihydro-2H-chromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m1/s1 |
| Standard InChI Key | UGAGZMGJJFSKQM-MRVPVSSYSA-N |
| Isomeric SMILES | C1[C@H](COC2=CC=CC=C21)C(=O)O |
| SMILES | C1C(COC2=CC=CC=C21)C(=O)O |
| Canonical SMILES | C1C(COC2=CC=CC=C21)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Properties
-
Chemical Formula:
-
Molecular Weight: 178.18 g/mol
-
IUPAC Name: (3R)-3,4-Dihydro-2H-chromene-3-carboxylic acid
The chroman core consists of a fused benzene and tetrahydropyran ring, with the carboxylic acid group at the chiral C3 position. The (R)-configuration assigns priority to substituents around this carbon according to the Cahn-Ingold-Prelog rules.
Physical and Spectral Data
-
Spectroscopic Signatures:
Synthesis and Stereochemical Control
Visible-Light-Mediated Decarboxylative Reactions
Recent advances utilize photoredox catalysis for stereoretentive synthesis. For example, coumarin-3-carboxylic acids undergo visible-light-driven decarboxylation with N-(acyloxy)phthalimides to yield 4-substituted chroman-2-ones . The reaction proceeds via a radical mechanism, preserving the (R)-configuration at C3 (Figure 1) .
Key Conditions:
-
Catalyst: Ru(bpy) or organic dyes (e.g., eosin Y).
-
Solvent: Anhydrous acetonitrile or DMF.
Multi-Step Industrial Synthesis
A patent (EP1184378A1) outlines a four-step process starting from dialkylphenol compounds :
-
Alkoxymethylation: Reaction with formaldehyde and alcohol.
-
Cyclization: With unsaturated esters at ≥100°C to form dialkylchroman esters.
-
Hydrolysis: To carboxylic acids.
Challenges:
-
Requires stringent temperature control to avoid racemization.
-
Final step achieves >90% enantiomeric excess (ee) when using chiral auxiliaries .
Stereochemical Analysis and Resolution
Enantiodifferentiation via NMR
Chiral solvating agents (CSAs) like BINOL-amino alcohol derivatives enable enantiomeric excess determination. For example, NMR with CSA 3 resolves (R)- and (S)-enantiomers via distinct α-H proton shifts (ΔΔδ up to 0.641 ppm) .
X-Ray Crystallography
Absolute configuration confirmation is achieved through single-crystal X-ray analysis. In a related chroman derivative, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, the Flack parameter (0.02(2)) confirmed the (R,S) configuration .
Applications in Medicinal Chemistry
Anticancer Activity
Chroman derivatives exhibit inhibitory effects on cancer cell lines. For instance, 6-substituted chroman-2-carbohydrazides show GI values of 34.7 µM against MCF-7 breast cancer cells . While (R)-chroman-3-carboxylic acid itself is less studied, its ester and amide derivatives are under investigation for tumor growth suppression .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume